9-(2-chlorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(2-Chlorophenyl)-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinazoline core, which is a fused heterocyclic system, and it is substituted with chlorophenyl and methylphenyl groups, enhancing its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chlorophenyl)-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinazoline core.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo group in the quinazoline core, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cell signaling pathways.
Medicine
The compound has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of various cancer cell lines. It is also being investigated for its potential anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 9-(2-chlorophenyl)-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-(2′-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in biological imaging.
1,2,4-Triazolo[4,3-a]quinoxaline: Studied for its DNA intercalation activities and potential as an anticancer agent.
4-Alkoxyquinazoline Derivatives: Evaluated for their inhibitory activities against various cancer cell lines.
Uniqueness
The unique combination of the pyrazoloquinazoline core with chlorophenyl and methylphenyl substitutions in 9-(2-chlorophenyl)-N-(4-methylphenyl)-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazoline-3-carboxamide enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
Molecular Formula |
C24H21ClN4O2 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(4-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H21ClN4O2/c1-14-9-11-15(12-10-14)27-24(31)17-13-26-29-22(16-5-2-3-6-18(16)25)21-19(28-23(17)29)7-4-8-20(21)30/h2-3,5-6,9-13,22,28H,4,7-8H2,1H3,(H,27,31) |
InChI Key |
ZLLGNARPMMGWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=CC=C5Cl)C(=O)CCC4 |
Origin of Product |
United States |
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